

Potential off-target effects of JNJ-26076713

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Compound of Interest

Compound Name: JNJ-26076713

Cat. No.: B1673005

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Technical Support Center: JNJ-38877605

Disclaimer: The compound "**JNJ-26076713**" did not yield specific public data. This technical support guide has been generated based on publicly available information for a structurally and functionally related compound, JNJ-38877605, a potent c-Met inhibitor. This information is intended for research purposes only and not for clinical use.

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of JNJ-38877605 during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of JNJ-38877605?

JNJ-38877605 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2]
[3] It binds to the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[2]

Q2: What are the known off-target effects of JNJ-38877605?

While JNJ-38877605 is a highly selective inhibitor for c-Met, some off-target activity has been reported at higher concentrations. The primary known off-target kinases are:

- Colony-Stimulating Factor 1 Receptor (CSF1R or c-Fms): This is the most potently inhibited off-target kinase, though at a significantly lower potency compared to c-Met.[4][5]

- Recepteur d'Origine Nantaise (RON): Inhibition of RON phosphorylation has been observed at a concentration of 500 nM.[\[1\]](#)[\[3\]](#)

Q3: What was the reason for the discontinuation of JNJ-38877605 in clinical trials?

The clinical development of JNJ-38877605 was halted due to renal toxicity observed in humans.[\[1\]](#)[\[6\]](#) Importantly, this toxicity was not related to on-target or off-target kinase inhibition but was caused by the formation of species-specific insoluble metabolites that precipitated in the renal tubules.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Q4: At what concentrations should I be concerned about off-target effects in my experiments?

Off-target effects are concentration-dependent. Inhibition of RON phosphorylation has been noted at 500 nM.[\[1\]](#)[\[3\]](#) It is crucial to perform dose-response experiments in your specific cellular model to differentiate between on-target c-Met inhibition and potential off-target effects.

Q5: How can I confirm that the observed phenotype in my experiment is due to on-target c-Met inhibition?

To confirm on-target activity, you should:

- Perform a Western blot for phospho-Met (p-Met): This will verify that JNJ-38877605 is inhibiting c-Met phosphorylation at the concentrations used in your experiments.[\[1\]](#)
- Conduct rescue experiments: If possible, overexpressing a drug-resistant mutant of c-Met should reverse the observed phenotype.
- Use a structurally unrelated c-Met inhibitor: Observing the same phenotype with a different inhibitor targeting c-Met strengthens the conclusion of an on-target effect.[\[7\]](#)

Data Presentation

Kinase Inhibition Profile of JNJ-38877605

Kinase Target	IC50 (nM)	Selectivity vs. c-Met	Notes
c-Met	4	-	Primary Target
CSF1R (c-Fms)	~3332	>833-fold	Primary Off-Target
RON	Inhibition at 500 nM	Not explicitly quantified as IC50	Off-Target

Note: IC50 values can vary between different experimental setups. The selectivity is calculated as the ratio of IC50 values (IC50 Off-Target / IC50 c-Met).

Troubleshooting Guides

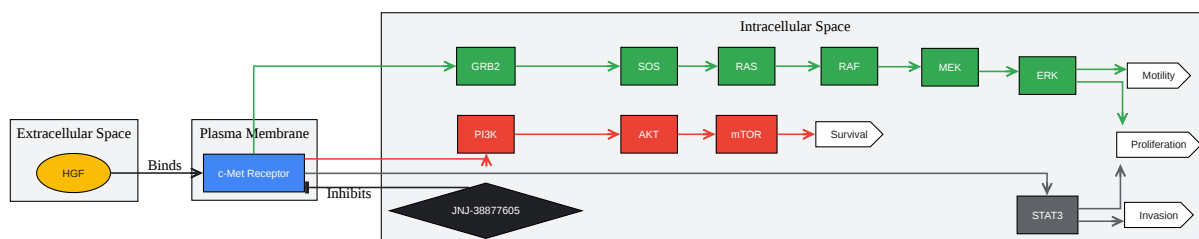
Issue 1: Unexpected cellular phenotype observed at concentrations close to the c-Met IC50.

Potential Cause	Troubleshooting Steps
Off-target activity	<ol style="list-style-type: none">1. Confirm on-target engagement: Perform a Western blot to verify the inhibition of c-Met phosphorylation at the effective concentration.[1] 2. Dose-response analysis: Carefully titrate JNJ-38877605 to determine if the phenotype tracks with the IC50 for c-Met inhibition. <p>Unexpected phenotypes at higher concentrations may suggest off-target effects.</p> <ol style="list-style-type: none">3. Consult kinome profiling data: If available, review broad kinase screening data to identify other potential targets at your experimental concentration.
Context-specific signaling	<p>The c-Met signaling pathway can have diverse effects depending on the cell type and context.</p> <p>The observed phenotype might be a genuine but previously uncharacterized downstream effect of c-Met inhibition in your specific model.</p>

Issue 2: High levels of cytotoxicity observed.

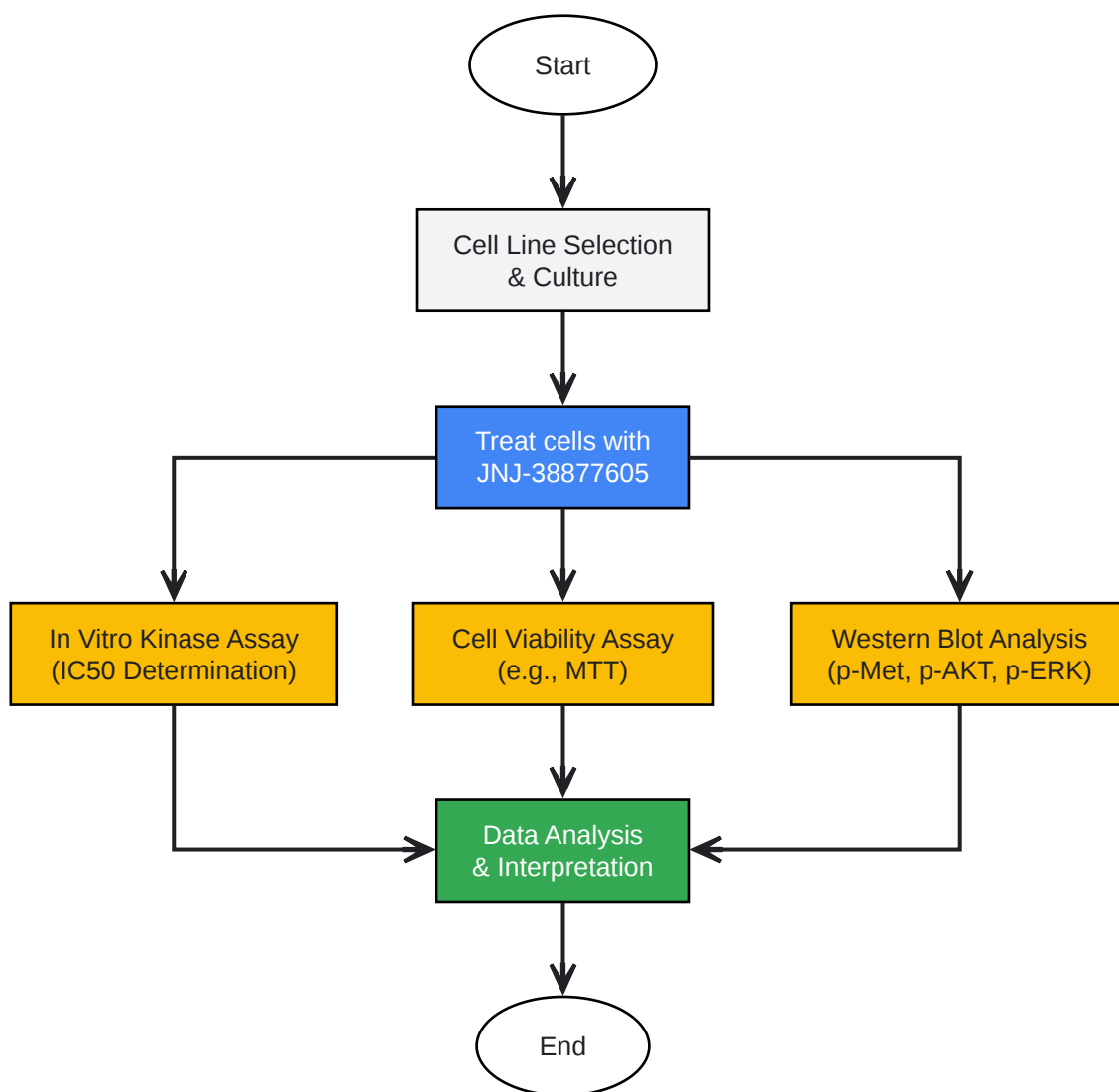
Potential Cause	Troubleshooting Steps
Off-target kinase inhibition	<p>1. Perform a kinome-wide selectivity screen: This can identify unintended kinase targets that may be responsible for the cytotoxicity.[8]</p> <p>2. Test inhibitors with different chemical scaffolds: Using another selective c-Met inhibitor with a different off-target profile can help determine if the cytotoxicity is on- or off-target.[8]</p>
Inappropriate dosage	<p>1. Conduct a dose-response curve: Determine the lowest effective concentration that inhibits c-Met without causing excessive cell death.[8]</p>
Compound solubility issues	<p>1. Check solubility in your media: Ensure the compound is fully dissolved. 2. Use appropriate vehicle controls: The solvent (e.g., DMSO) itself can be toxic at certain concentrations.[8]</p>

Mandatory Visualization



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Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.

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Caption: A typical experimental workflow for evaluating JNJ-38877605.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-38877605 against c-Met and potential off-target kinases.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this reaction by the test compound is quantified. Radiometric and fluorescence-based methods are common.^[4]

Materials:

- Recombinant active kinase (e.g., c-Met, CSF1R)
- Kinase-specific substrate (e.g., a peptide or protein)
- JNJ-38877605
- ATP (radiolabeled [γ -³²P]ATP or [γ -³³P]ATP for radiometric assays)
- Kinase assay buffer
- 96- or 384-well plates
- Detection reagents (e.g., scintillation fluid, fluorescence plate reader)

Procedure (Example using a radiometric filter binding assay):

- Prepare a serial dilution of JNJ-38877605 in the kinase assay buffer.
- In each well of a multi-well plate, add the assay buffer, the specific kinase, and its substrate.
- Add the diluted JNJ-38877605 to the wells. Include control wells with vehicle (e.g., DMSO) only.
- Initiate the enzymatic reaction by adding a mixture of unlabeled ATP and [γ -³³P]ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
- Stop the reaction by adding a solution like phosphoric acid.
- Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [γ -³³P]ATP.

- Quantify the radioactivity on the filter using a scintillation counter.
- Plot the percentage of kinase inhibition against the log concentration of JNJ-38877605 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Assessing c-Met Phosphorylation

Objective: To confirm the on-target activity of JNJ-38877605 in a cellular context by measuring the phosphorylation status of c-Met and its downstream effectors.

Materials:

- Cell line of interest
- Cell culture medium and supplements
- JNJ-38877605
- Hepatocyte Growth Factor (HGF) (for stimulated models)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-Met, anti-total-Met, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Imaging system

Procedure:

- Cell Treatment: Plate cells and allow them to adhere overnight. If studying stimulated phosphorylation, serum-starve the cells for 4-6 hours. Treat the cells with the desired concentrations of JNJ-38877605 for 1-2 hours. For stimulated models, add HGF for 15-30 minutes before lysis.[\[1\]](#)
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[\[1\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5 minutes.
- SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Wash the membrane and add a chemiluminescent substrate.
- Image Acquisition and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

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